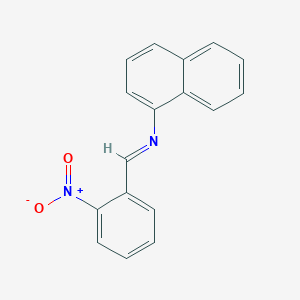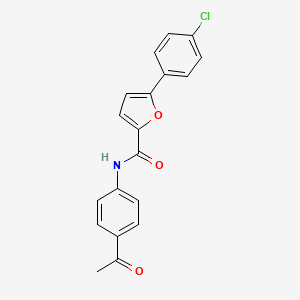![molecular formula C26H25ClN4O2S B15080759 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080759.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction.
Formation of Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with hydrazine hydrate.
Condensation with Propoxyphenyl Aldehyde: The final step involves the condensation of the acetohydrazide derivative with 4-propoxyphenyl aldehyde under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core and the chlorobenzyl group.
Condensation: The acetohydrazide moiety can participate in condensation reactions with various aldehydes and ketones.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antiparasitic activities, making it a candidate for biological studies.
Medicine: Due to its benzimidazole core, the compound is investigated for its potential anticancer and antiviral properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, resulting in its antimicrobial, anticancer, and antiviral activities .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide include:
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a hydroxyphenyl group instead of a propoxyphenyl group.
2-[(2-chlorobenzyl)sulfanyl]-N’-[1-(3-iodophenyl)ethylidene]acetohydrazide: This compound has an iodophenyl group instead of a propoxyphenyl group.
4-[2-(1H-indol-3-yl)ethyl]-5-(4-substitutedbenzyl)-2-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-ones: These compounds have different substituents but share a similar benzimidazole core.
These similar compounds highlight the versatility and potential of benzimidazole derivatives in various scientific and industrial applications.
Properties
Molecular Formula |
C26H25ClN4O2S |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-2-15-33-21-13-11-19(12-14-21)16-28-30-25(32)18-34-26-29-23-9-5-6-10-24(23)31(26)17-20-7-3-4-8-22(20)27/h3-14,16H,2,15,17-18H2,1H3,(H,30,32)/b28-16+ |
InChI Key |
LMRDYRJMYJZVQW-LQKURTRISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


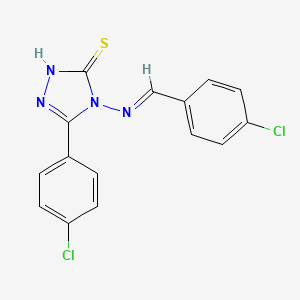
![1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B15080680.png)
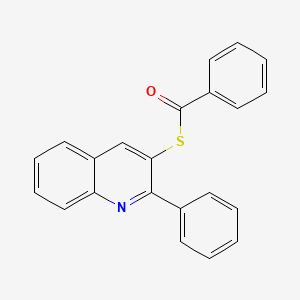
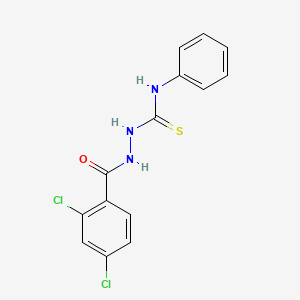
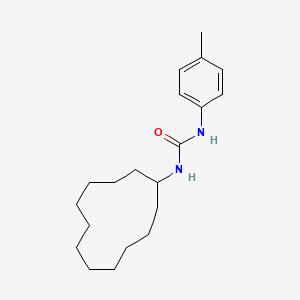
![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
![5-(4-ethoxyphenyl)-4-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15080720.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B15080724.png)
![4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B15080730.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine](/img/structure/B15080741.png)
![4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15080748.png)
![N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15080756.png)
